molecular formula C13H8OSe B11950832 Selenoxanthen-9-one CAS No. 4734-58-1

Selenoxanthen-9-one

Cat. No.: B11950832
CAS No.: 4734-58-1
M. Wt: 259.17 g/mol
InChI Key: KNIBLZOPSUGNAP-UHFFFAOYSA-N
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Description

Selenoxanthen-9-one is an organic compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a selenium-containing derivative of xanthene, characterized by the presence of a selenium atom in place of an oxygen atom in the xanthene structure. This modification imparts distinct photophysical properties to the compound, making it a valuable material in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenoxanthen-9-one typically involves the reaction of 4-bromobenzoic acid with 1,2-diphenyldiselane in the presence of a catalyst such as [Ru(p-cymene)Cl2]2 and a base like sodium bicarbonate. The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures (around 100°C) for an extended period (48 hours) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Selenoxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxanthone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding selenoxanthene.

    Substitution: The selenium atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like DMF or toluene.

Major Products

Mechanism of Action

The mechanism by which selenoxanthen-9-one exerts its effects is primarily related to its photophysical properties. The compound can undergo intersystem crossing (ISC) from the singlet excited state to the triplet excited state, facilitated by the heavy selenium atom. This process leads to room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), which are key to its applications in OLEDs and sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of the selenium atom, which imparts unique photophysical properties such as enhanced phosphorescence and fluorescence. This makes it particularly valuable in applications requiring high-efficiency light emission and sensitivity to environmental changes .

Properties

CAS No.

4734-58-1

Molecular Formula

C13H8OSe

Molecular Weight

259.17 g/mol

IUPAC Name

selenoxanthen-9-one

InChI

InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H

InChI Key

KNIBLZOPSUGNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

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